One of the primary applications of 2,4,6-TMPEA hydrochloride is as an analytical reference standard. Its known chemical structure and properties allow researchers to identify and quantify similar compounds in various samples. Suppliers like Cayman Chemical offer 2,4,6-TMPEA hydrochloride specifically for this purpose [].
2,4,6-Trimethylphenethylamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN and a molecular weight of approximately 199.72 g/mol. It is classified as a substituted phenethylamine, characterized by three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .
The reactivity of 2,4,6-trimethylphenethylamine hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups. It can undergo:
These reactions are valuable for synthesizing derivatives that may exhibit different biological activities or improved properties .
The synthesis of 2,4,6-trimethylphenethylamine hydrochloride typically involves several steps:
This method allows for high yields and purity of the final product .
2,4,6-Trimethylphenethylamine hydrochloride is primarily used in research settings. Its applications include:
Several compounds share structural similarities with 2,4,6-trimethylphenethylamine hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenethylamine | C₈H₁₁N | Simple structure without methyl substitutions |
| 2-Methylphenethylamine | C₉H₁₃N | One methyl group at position 2 |
| 4-Methylphenethylamine | C₉H₁₃N | One methyl group at position 4 |
| 2,5-Dimethylphenethylamine | C₉H₁₃N | Methyl groups at positions 2 and 5 |
| Methamphetamine | C₁₀H₁₅N | More potent stimulant effects due to additional methyl group |
Uniqueness: What sets 2,4,6-trimethylphenethylamine hydrochloride apart is its specific arrangement of three methyl groups on the benzene ring. This configuration may influence its biological activity and chemical reactivity differently than other similar compounds .
2,4,6-Trimethylphenethylamine hydrochloride exhibits enhanced aqueous solubility compared to its free base form due to the formation of the hydrochloride salt. The compound demonstrates soluble characteristics in water with concentrations exceeding 10 mg/mL under standard conditions [1] [2]. This enhanced solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding with water molecules and increases the overall hydrophilic character of the compound [3] [4].
The molecular weight of 199.72 g/mol and the presence of the quaternary ammonium chloride functionality contribute to the favorable interaction with aqueous media [1] [5]. The compound maintains its crystalline powder form as a white to off-white solid, indicating good structural integrity in its hydrated state [1] [2].
The compound demonstrates good solubility in polar organic solvents, with documented solubility ranges of 20-30 mg/mL in ethanol and methanol [6] [7]. In dimethyl sulfoxide (DMSO), similar solubility characteristics are observed, making it suitable for analytical applications and synthetic procedures [6] [7]. The phosphate buffer system (pH 7.2) shows moderate solubility of 5-10 mg/mL, which is relevant for physiological and biochemical studies [6] [4].
For non-polar organic solvents, the compound exhibits moderate solubility in diethyl ether and chloroform, consistent with phenethylamine derivatives [8] [4]. The lipophilic character of the trimethylphenyl substituent enhances solubility in organic media while the hydrochloride salt maintains sufficient polarity for aqueous applications [8].
| Solvent | Solubility | Approximate Concentration (mg/mL) | Comments |
|---|---|---|---|
| Water | Soluble | >10 | Enhanced by hydrochloride salt formation |
| Ethanol | Soluble | 20-30 | Good solubility in polar organic solvents |
| Methanol | Soluble | 20-30 | Good solubility in polar organic solvents |
| Dimethyl sulfoxide (DMSO) | Soluble | 20-30 | Good solubility in polar organic solvents |
| Phosphate buffer (pH 7.2) | Soluble | 5-10 | Physiological pH conditions |
| Diethyl ether | Moderately soluble | Limited data | Based on phenethylamine analogs |
| Chloroform | Moderately soluble | Limited data | Based on phenethylamine analogs |
| n-Octanol | Highly soluble | High | High lipophilicity expected |
The octanol-water partition coefficient (log P) for 2,4,6-trimethylphenethylamine is estimated to be approximately 3.2 ± 0.3 for the free base form [10]. This value indicates significant lipophilicity, which is characteristic of phenethylamine derivatives bearing multiple methyl substituents on the aromatic ring [11].
The partition coefficient reflects the compound's ability to cross biological membranes and its potential for bioaccumulation [10] [12]. The high log P value suggests favorable distribution into lipophilic compartments, with the corresponding P value (antilog of log P) being approximately 1585, indicating a strong preference for the organic phase in octanol-water systems [13] [14].
| Solvent System | LogP Value | P Value | Method | Temperature (°C) |
|---|---|---|---|---|
| n-Octanol/Water | 3.2 ± 0.3 | 1585 | Shake-flask (estimated) | 25 |
| Cyclohexane/Water | 2.8 ± 0.4 | 631 | Estimated from structure | 25 |
| Chloroform/Water | 2.9 ± 0.3 | 794 | Estimated from structure | 25 |
| Diethyl ether/Water | 2.5 ± 0.4 | 316 | Estimated from structure | 25 |
| n-Butanol/Water | 2.7 ± 0.3 | 501 | Estimated from structure | 25 |
| Toluene/Water | 3.1 ± 0.4 | 1259 | Estimated from structure | 25 |
2,4,6-Trimethylphenethylamine hydrochloride demonstrates high thermal stability in the solid state, remaining stable up to its melting point range of 296-305°C [1] [2]. The compound exhibits characteristic thermal behavior typical of amine hydrochloride salts, with distinct phases of thermal degradation [15] [16].
The thermal stability is attributed to the crystalline structure and the ionic interactions between the protonated amine and chloride ion. The compound maintains structural integrity through a wide temperature range, from room temperature to approximately 295°C, making it suitable for various processing and analytical applications [1] [17].
The thermal decomposition of 2,4,6-trimethylphenethylamine hydrochloride follows a multi-step mechanism characteristic of amine hydrochloride salts [15] [16]. The initial decomposition occurs at the melting point (296-305°C) with the onset of hydrogen chloride elimination [1] [2].
The primary decomposition pathway involves dehydrochlorination as the initial step, where hydrogen chloride gas is evolved, leaving behind the free base form of the compound [7] [16]. This process is typically endothermic and represents the first major mass loss event in thermogravimetric analysis [15] [18].
Secondary decomposition processes involve the breakdown of the organic framework, including fragmentation of the ethylamine side chain and decomposition of the trimethylphenyl ring system [15] [16]. The activation energy for the decomposition process is estimated to be in the range of 80-120 kJ/mol, consistent with similar amine salt compounds [15] [16].
| Temperature Range (°C) | Process | Mass Loss (%) | Products |
|---|---|---|---|
| 25-150 | Stable crystalline form | 0-2 | Original compound |
| 150-250 | Possible dehydration | 2-5 | Traces of water |
| 250-296 | Pre-decomposition changes | 5-10 | Structural rearrangements |
| 296-305 | Onset of decomposition | 10-18 | HCl + organic residue |
| 305-350 | HCl loss | 18-25 | Hydrogen chloride gas |
| 350-450 | Organic fragment breakdown | 25-60 | Aromatic fragments |
| 450-600 | Complete decomposition | 60-95 | Carbon residue + gases |
The thermal decomposition kinetics follow first-order kinetics with respect to the concentration of the intact compound [15] [16]. The frequency factor (pre-exponential factor) is estimated to be in the range of 10^8 to 10^12 s^-1, typical for solid-state decomposition reactions [15] [16].
The shelf life at room temperature (25°C) is estimated to exceed 10 years based on extrapolation of high-temperature decomposition data using the Arrhenius equation [15] [19]. This exceptional stability makes the compound suitable for long-term storage and commercial applications [15] [19].
2,4,6-Trimethylphenethylamine hydrochloride exhibits typical basic behavior characteristic of primary aliphatic amines [20] [8]. The compound has an estimated pKa value of approximately 9.8, which is consistent with phenethylamine derivatives [20] [8] [21].
The Henderson-Hasselbalch equation governs the pH-dependent speciation:
$$ \text{pH} = \text{pKa} + \log \frac{[\text{NH}2]}{[\text{NH}3^+]} $$
At physiological pH (7.4), the compound exists predominantly in the protonated form (NH₃⁺Cl⁻), with approximately 96% of the molecules carrying a positive charge [22] [23]. This protonation state significantly influences the compound's solubility, membrane permeability, and biological activity [22] [24].
The solubility of 2,4,6-trimethylphenethylamine hydrochloride shows strong pH dependence due to the ionizable amine group [25] [24]. At acidic pH values (pH < 7), the compound exists predominantly as the protonated species, resulting in enhanced aqueous solubility due to increased hydrophilic character [4] [25].
As the pH increases above the pKa value (9.8), the equilibrium shifts toward the neutral free base form, which exhibits reduced aqueous solubility but increased lipophilicity [8] [25]. This pH-dependent behavior is crucial for understanding the compound's behavior in biological systems and formulation development [24] [23].
| pH | Protonated Form (%) | Neutral Form (%) | Dominant Species |
|---|---|---|---|
| 1 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 2 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 3 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 4 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 5 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 6 | 100.0 | 0.0 | NH₃⁺Cl⁻ |
| 7 | 99.8 | 0.2 | NH₃⁺Cl⁻ |
| 8 | 98.4 | 1.6 | NH₃⁺Cl⁻/NH₂ |
| 9 | 86.3 | 13.7 | NH₃⁺Cl⁻/NH₂ |
| 10 | 38.7 | 61.3 | NH₂ |
| 11 | 5.9 | 94.1 | NH₂ |
| 12 | 0.6 | 99.4 | NH₂ |
| 13 | 0.1 | 99.9 | NH₂ |
The protonation behavior of 2,4,6-trimethylphenethylamine hydrochloride is influenced by ionic strength of the solution [24] [26]. Increasing salt concentration typically results in a slight increase in the apparent pKa value, ranging from 0.1 to 0.3 pH units at high ionic strengths [24] [26].
This effect is attributed to the preferential stabilization of the charged protonated form at higher ionic strengths, as described by the Debye-Hückel theory and its extensions [24] [26]. The practical implications include altered solubility and partitioning behavior in high-salt environments, which is relevant for biological and environmental applications [24] [26].
Irritant